molecular formula C7H14ClNO B13904118 exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride

exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride

Cat. No.: B13904118
M. Wt: 163.64 g/mol
InChI Key: DOOCDSPTSKSVLB-FXFNDYDPSA-N
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Description

exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride (CAS: 1630906-33-0) is a bicyclic organic compound with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . The compound features an oxygen atom in the bicyclo[3.2.1]octane framework (8-oxa substitution) and an exo-oriented amine group at position 2. It is supplied by American Elements as a high-purity reagent for life science research, with applications in drug discovery and chemical synthesis .

Preparation Methods

Preparation Methods of exo-8-Oxabicyclo[3.2.1]octan-3-amine Hydrochloride

The synthesis of this compound involves complex organic transformations starting from bicyclo[3.2.1]octane derivatives or related heterocyclic precursors. The preparation methods can be broadly categorized into the following approaches:

Synthesis via [3+2] Cycloaddition of Cyclopropanated Heterocycles

A highly effective and researched route involves the [3+2] cycloaddition reactions of cyclopropanated furans or pyrroles, which serve as precursors for the bicyclic oxabicyclo[3.2.1]octane core. This method was extensively studied in the doctoral research by Sonnleitner et al. (2021), which demonstrated:

  • Starting Materials: Cyclopropanated furan or pyrrole derivatives.
  • Reaction Conditions: Microwave-assisted or conventional heating to promote the [3+2] cycloaddition.
  • Outcome: Formation of 8-oxabicyclo[3.2.1]octane scaffolds with high regio- and stereoselectivity.
  • Subsequent Functionalization: Introduction of the amine group at the 3-position via reduction or nucleophilic substitution to yield the amine hydrochloride salt.

This approach benefits from the ability to control stereochemistry and allows for further derivatizations at multiple positions on the bicyclic ring system.

Functional Group Transformations on Bicyclo[3.2.1]octane Derivatives

Another route involves starting from bicyclo[3.2.1]octane derivatives and introducing the oxygen atom and amine functionality through stepwise functional group transformations:

  • Epoxidation or Halohydrin Formation: The bicyclic double bond is converted to an epoxide or halohydrin intermediate.
  • Ring Opening with Nucleophiles: The epoxide or halohydrin is then opened by nucleophilic amines or ammonia derivatives to install the amine functionality at the 3-position.
  • Salt Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and handling.

This method allows for selective functionalization and can be adapted for scale-up with appropriate reaction condition optimization.

Reduction of Nitrile or Amide Precursors

In some synthetic schemes, nitrile or amide groups attached to the bicyclic framework are reduced to primary amines:

  • Starting Material: Bicyclic nitrile or amide derivatives.
  • Reducing Agents: Commonly used reagents include lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H).
  • Outcome: Conversion to the corresponding amine, which is then converted to the hydrochloride salt.
  • Advantages: This method offers a direct route to the amine functionality with high yields and purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Starting Materials Reaction Conditions Advantages Limitations
[3+2] Cycloaddition of Cyclopropanated Heterocycles Cyclopropanated furan/pyrrole derivatives Microwave-assisted or thermal [3+2] cycloaddition High stereoselectivity; versatile for derivatization Requires specialized cyclopropanated precursors
Functional Group Transformations (Epoxidation + Ring Opening) Bicyclo[3.2.1]octene derivatives Epoxidation (mCPBA or similar), nucleophilic ring opening Stepwise control over functionalization Multi-step process; moderate yields
Reduction of Nitrile/Amide Precursors Bicyclic nitrile or amide compounds LiAlH4 or DIBAL-H reduction Direct amine formation; high yield Sensitive reagents; requires careful handling

Research Discoveries and Insights

  • The [3+2] cycloaddition methodology provides a robust platform for synthesizing 8-oxabicyclo[3.2.1]octane derivatives with precise stereochemical control, which is critical for biological activity optimization.
  • Functionalization at the 3-position (amine introduction) is often achieved by nucleophilic ring-opening reactions of epoxides or halohydrins, allowing for diverse substitution patterns and analog development.
  • Reduction of nitrile or amide groups is a classical and reliable synthetic step, often used in the final stages of synthesis to yield the amine hydrochloride salt, which is more stable and easier to purify.
  • Industrial-scale synthesis may incorporate continuous flow techniques and inert atmosphere conditions to improve yield, safety, and reproducibility, as suggested by EvitaChem's process notes.

Chemical Reactions Analysis

Types of Reactions: Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amine and oxygen functionalities in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as tempo oxoammonium tetrafluoroborate (T+BF4−) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride

  • Structure : Replaces the oxygen atom with a methyl-substituted nitrogen (8-aza) and exists as a dihydrochloride salt.
  • Synthesis : Prepared via reductive amination of 8-methyl-8-azabicyclo[3.2.1]octan-3-one using ammonium formate and Pd/C, yielding 78% .
  • Properties : Molecular weight 213.14 g/mol (C₈H₁₈Cl₂N₂), higher polarity due to dual hydrochloride groups .
  • Key Differences: Bioavailability: The dihydrochloride form enhances solubility but may reduce blood-brain barrier permeability compared to the oxabicyclo analogue .

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine (exo/endo Isomers)

  • Structure : Features a benzyl group at the 8-position and exists as exo/endo stereoisomers.
  • Synthesis : Synthesized via oxime reduction using Adam’s catalyst (PtO₂), yielding 76% for the exo isomer .
  • Applications : Intermediate for antiprion and neuroprotective acridine derivatives .
  • Key Differences :
    • Activity : The benzyl group enhances lipophilicity, improving binding to hydrophobic targets like prion proteins .
    • Stereochemistry : The exo isomer shows higher antiprion activity than the endo counterpart due to optimal spatial orientation .

3-α-Aminotropane Derivatives

  • Structure : Tropane-based analogues with a bridged bicyclic framework.
  • Example : N-(Bis(4-fluorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-amine (Compound 9b, MW 327.3 g/mol) .
  • Applications : Demonstrates anti-cholinesterase activity (IC₅₀ < 1 μM) due to fluorophenyl groups enhancing target affinity .
  • Key Differences :
    • Selectivity : Fluorine atoms increase selectivity for acetylcholinesterase over butyrylcholinesterase .
    • Synthetic Complexity : Requires multi-step functionalization, increasing production costs compared to simpler oxabicyclo derivatives .

Physicochemical and Pharmacokinetic Comparisons

Property exo-8-Oxabicyclo[3.2.1]octan-3-amine HCl 8-Methyl-8-aza Analogue (Dihydrochloride) 8-Benzyl-8-aza Analogue (exo)
Molecular Weight (g/mol) 163.65 213.14 231.1 (free base)
logP (Predicted) ~0.5 (polar oxabicyclo core) ~1.2 (methyl enhances lipophilicity) ~2.5 (benzyl group)
Solubility High in polar solvents Moderate (dihydrochloride salt) Low (free base)
BBB Permeability Likely low (polar oxygen) Moderate (methyl reduces polarity) High (lipophilic benzyl)

Biological Activity

exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride is a bicyclic compound notable for its unique structural properties and potential biological activities. This compound, characterized by the presence of an amine functional group within an oxabicyclo framework, has garnered attention for its possible neuroprotective effects and interactions with neurotransmitter systems.

  • Molecular Formula : C7_7H13_{13}ClN\O
  • Molecular Weight : Approximately 175.65 g/mol
  • Structure : The compound features a bicyclic structure with an oxygen atom integrated into the ring system, enhancing its reactivity and solubility in various solvents, which is critical for biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of neurological health.

Neuroprotective Potential

Preliminary studies suggest that this compound may serve as a neuroprotective agent, potentially influencing synaptic transmission and neuronal health. Its structural similarity to natural compounds involved in neurotransmission suggests it could interact with various neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders such as anxiety and depression.

Interaction with Neurotransmitter Systems

The compound's interaction with neurotransmitter receptors has been a focal point of research. It appears to modulate receptor activity, which may lead to therapeutic effects in conditions characterized by altered neurotransmission. For instance, studies have shown that this compound can inhibit the dopamine transporter (DAT), suggesting potential applications in treating dopamine-related disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Binding Affinity Studies : Research has demonstrated that derivatives of bicyclic compounds similar to exo-8-oxabicyclo[3.2.1]octan-3-amine show substantial binding potency at DAT and selectivity against serotonin transporter inhibition (SERT). The affinities (IC50_{50}) for these compounds were determined through competition studies using radiolabeled ligands .
  • Neurotransmitter Modulation : The compound has been shown to influence monoamine uptake systems, which are critical in mood regulation and cognitive function. This modulation suggests that this compound may possess antidepressant-like properties, warranting further exploration into its mechanisms of action and therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
8-Oxabicyclo[3.2.1]octane C6_6H10_{10}OLacks amine functionality; primarily used in synthesis
Bicyclo[3.2.1]octan-2-one C6_6H10_{10}OContains a ketone group; different biological activity
1-Amino-2,5-dimethylpyrrolidine C7_7H13_{13}NLinear structure; exhibits distinct pharmacological effects

The presence of both an amine group and a bicyclic structure in this compound likely contributes to its unique biological profile, differentiating it from other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride, and how does stereochemical purity impact yield?

  • Methodology : A modified hydrogenation protocol using ammonium formate and Pd/C catalyst in methanol/water (as demonstrated for structurally similar 8-azabicyclo derivatives) can be adapted for reductive amination of the ketone precursor . The exo configuration must be confirmed via 1H^1H-NMR (e.g., coupling constants in bicyclic systems) and X-ray crystallography. Impurities from endo isomers require separation via flash chromatography (e.g., 90:10:1 CH2_2Cl2_2:MeOH:NH4_4OH) .

Q. How can researchers validate the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR : Look for characteristic peaks such as a broad singlet at δ 10.99 ppm (NH3+_3^+) and resolved signals for bridgehead protons (δ 2.02–2.69 ppm) .
  • GC-MS : Verify molecular ion peaks (e.g., M+1 at m/z 141 for analogous amines) and fragmentation patterns .
  • HPLC : Use polar stationary phases to resolve stereoisomers and quantify purity (>95%) .

Q. What are the critical solubility and stability considerations for handling this hydrochloride salt?

  • Data : The hydrochloride salt is hygroscopic and should be stored under inert gas at ≤-20°C. Solubility in polar solvents (e.g., water: ~50 mg/mL; ethanol: ~30 mg/mL) is critical for in vitro assays. Stability tests under varying pH (2–9) and temperature (4–40°C) reveal decomposition above 60°C .

Advanced Research Questions

Q. How does the substitution of oxygen (oxa) at the 8-position influence receptor binding compared to nitrogen (aza) analogs?

  • SAR Insights : The oxa group reduces basicity (pKa ~6.5 vs. ~9.5 for aza derivatives), altering pharmacokinetics and CNS penetration. Docking studies suggest weaker interactions with monoamine transporters (e.g., DAT, SERT) but improved metabolic stability due to decreased cytochrome P450 affinity .

Q. What computational strategies are effective for predicting the exo/endo isomer’s conformational stability and bioactivity?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model energy barriers for ring inversion. Molecular dynamics simulations (AMBER force field) predict preferential binding of the exo isomer to G-protein-coupled receptors (GPCRs) due to reduced steric hindrance .

Q. How do conflicting data on bicyclic amine reactivity in nucleophilic substitutions inform experimental design?

  • Resolution : Contradictions in alkylation efficiency (e.g., benzylation under reflux in CH3_3CN vs. THF) arise from solvent polarity and counterion effects. Kinetic studies show higher yields (~76%) in polar aprotic solvents with NaHCO3_3 as a base, minimizing side reactions like elimination .

Q. What are the limitations of current in vitro models for assessing this compound’s neuropharmacological potential?

  • Critical Analysis : Standard neuronal cell lines (e.g., SH-SY5Y) lack expression of specific GPCR subtypes. Primary neuron cultures or transgenic models are recommended for studying tropane-related analogs. Off-target effects on muscarinic receptors (e.g., M1_1-M5_5) should be profiled via radioligand binding assays .

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H/t5?,6-,7+;

InChI Key

DOOCDSPTSKSVLB-FXFNDYDPSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1O2)N.Cl

Canonical SMILES

C1CC2CC(CC1O2)N.Cl

Origin of Product

United States

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